molecular formula C11H17F2NO3 B15305745 tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate

tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate

Cat. No.: B15305745
M. Wt: 249.25 g/mol
InChI Key: YAJHZGVCEHVYON-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is a chemical compound with the molecular formula C10H15F2NO3 and a molecular weight of 235.23 g/mol . This compound is known for its unique structure, which includes a cyclobutyl ring substituted with difluoro and formyl groups, and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate typically involves the reaction of a cyclobutyl derivative with difluoro and formyl substituents with tert-butyl carbamate under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can yield a variety of products depending on the nucleophile used .

Scientific Research Applications

tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoro groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical properties and reactivity. The presence of both difluoro and formyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research .

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate

InChI

InChI=1S/C11H17F2NO3/c1-9(2,3)17-8(16)14-6-10(7-15)4-11(12,13)5-10/h7H,4-6H2,1-3H3,(H,14,16)

InChI Key

YAJHZGVCEHVYON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C=O

Origin of Product

United States

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